N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-(2-{[1,1'-Biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic amide derivative characterized by a biphenyl core, a hydroxypropyl chain, and an ethanediamide linkage to a 1,2-oxazol-3-yl group. The hydroxypropyl moiety may enhance solubility, while the oxazole ring could contribute to hydrogen bonding or π-π stacking interactions. Structural analogs from the literature, such as VM-series compounds and thiazolyl/oxazolyl acetamides, offer insights into its likely physicochemical and pharmacological behaviors .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-20(26,13-21-18(24)19(25)22-17-11-12-27-23-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,26H,13H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBWDZSLZRIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Oxazolyl Group Introduction: The oxazolyl group can be introduced through a cyclization reaction involving an appropriate amide and an α-halo ketone.
Final Coupling: The final step involves coupling the hydroxypropyl-biphenyl intermediate with the oxazolyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydroxypropyl and oxazolyl groups could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several classes of amide derivatives. Below is a systematic comparison based on the provided evidence:
Biphenyl Amide Derivatives (VM Series)
Compounds VM-3, VM-6, and VM-10 (Journal of Applied Pharmaceutical Science, 2017) feature biphenyl cores linked to amide groups with variable substituents (Table 1).
| Property | VM-3 | VM-6 | VM-10 | Target Compound |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₂₂N₂O₅ | C₂₃H₁₇F₃N₂O₅ | C₂₂H₁₈N₂O₆ | C₂₄H₂₃N₃O₄ (estimated)* |
| Molecular Weight | 418.15 g/mol | 458.11 g/mol | 406.39 g/mol | ~425.46 g/mol (estimated) |
| Melting Point | 135–137°C | 127–129°C | 138–140°C | Not reported |
| Key Functional Groups | Biphenyl, nitrate ester, dimethyl | Biphenyl, trifluoromethyl, nitrate | Biphenyl, hydroxyphenyl, nitrate | Biphenyl, hydroxypropyl, oxazole |
| Yield | 51.08% | 48.02% | 55.15% | Not reported |
Comparison Highlights :
- The target compound lacks the nitrate ester group present in VM-series analogs, which may reduce electrophilicity and alter metabolic stability .
- The hydroxypropyl chain in the target compound could improve aqueous solubility compared to VM-10’s hydroxyphenyl group, which is prone to π-stacking .
Thiazolyl Acetamide Derivatives
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Acta Crystallographica, 2013) provides insights into heterocyclic amide behavior (Table 2).
| Property | Thiazolyl Acetamide | Target Compound |
|---|---|---|
| Heterocycle | 1,3-Thiazole (S, N) | 1,2-Oxazole (O, N) |
| Substituents | 3,4-Dichlorophenyl | Biphenyl-4-yl, hydroxypropyl |
| Hydrogen Bonding | N–H⋯N (R₂²(8) motif) | Likely O–H⋯N/O interactions |
| Melting Point | 459–461 K (186–188°C) | Not reported |
Comparison Highlights :
- The thiazole ring’s sulfur atom contributes to greater lipophilicity and metabolic stability compared to oxazole’s oxygen, which may increase polarity .
- The biphenyl group in the target compound could enhance π-π interactions with aromatic protein residues, unlike the dichlorophenyl group’s steric and electronic effects .
Triazolyl Benzamide Derivatives
A triazolyl benzamide synthesis (Electronic Supplementary Material for ChemComm) highlights the role of heterocycles in amide-based ligands (Table 3).
| Property | Triazolyl Benzamide | Target Compound |
|---|---|---|
| Heterocycle | 1,2,3-Triazole | 1,2-Oxazole |
| Coordination Ability | Strong ligand for metal ions | Moderate (amide + oxazole) |
| Synthetic Yield | Not explicitly reported | Not reported |
Comparison Highlights :
Data Tables for Key Compounds
Table 1. Comparative Analysis of Biphenyl Amide Derivatives
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